molecular formula C29H23F3N4O3 B10910688 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10910688
M. Wt: 532.5 g/mol
InChI Key: VLEOLAOKEGLQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with methoxyphenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate methoxyphenyl-substituted pyrazoles with a trifluoromethyl-substituted pyrimidine precursor. The reaction conditions often include the use of strong bases or acids to facilitate the condensation and subsequent cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinone derivatives, while reduction of the pyrazole ring can produce dihydropyrazole compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as a pharmacophore in drug design. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound have shown promise in the treatment of various diseases, including cancer and inflammatory disorders. Its unique chemical structure allows for the modulation of biological pathways involved in disease progression .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyrimidine derivatives, such as:

  • 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
  • Quinolinyl-pyrazoles

Uniqueness

What sets 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine apart is its trifluoromethyl group, which imparts unique electronic properties and enhances its stability. This makes it particularly valuable in applications where chemical robustness is essential.

Properties

Molecular Formula

C29H23F3N4O3

Molecular Weight

532.5 g/mol

IUPAC Name

2-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C29H23F3N4O3/c1-37-21-11-7-18(8-12-21)25-16-26(19-9-13-22(38-2)14-10-19)36(35-25)28-33-24(17-27(34-28)29(30,31)32)20-5-4-6-23(15-20)39-3/h4-17H,1-3H3

InChI Key

VLEOLAOKEGLQJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC(=CC=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.